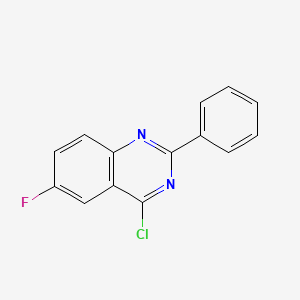

4-Chloro-6-fluoro-2-phenylquinazoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUZXWPJLYAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674259 | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-09-8 | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect of Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6-fluoro-2-phenylquinazoline and its Derivatives

This guide provides an in-depth exploration of the chemical properties and mechanistic principles underlying the biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline. While primarily a versatile synthetic intermediate, its core structure is fundamental to a class of highly potent targeted therapeutics. We will dissect the rationale behind its design, its anticipated mechanism of action through its derivatives, and the experimental workflows required to validate its biological efficacy.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its "privileged" status stems from its ability to form key interactions within the ATP-binding pocket of various kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2]

The core quinazoline structure serves as a rigid scaffold from which various substituents can be strategically positioned to optimize binding affinity, selectivity, and pharmacokinetic properties.[2] Notably, the 4-anilinoquinazoline framework has given rise to several FDA-approved anticancer drugs, including gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][4]

Deconstructing 4-Chloro-6-fluoro-2-phenylquinazoline: A Rationale for its Design

The specific substitutions on the 4-Chloro-6-fluoro-2-phenylquinazoline molecule are not arbitrary; each plays a crucial role in its function as a precursor to biologically active compounds.

-

4-Chloro Group: This is the key reactive site of the molecule. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various amine-containing moieties, most notably anilines, at the C4 position to generate a library of 4-anilinoquinazoline derivatives.[5][6] This synthetic accessibility is a significant advantage in drug discovery, enabling the exploration of structure-activity relationships.

-

6-Fluoro Group: The introduction of a fluorine atom at the C6 position is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of a drug candidate.[7] Fluorine's high electronegativity can alter the electronic properties of the quinazoline ring, potentially influencing binding interactions with the target protein.[7]

-

2-Phenyl Group: The presence of a phenyl ring at the C2 position provides a scaffold for further modification. While less commonly altered than the C4 position, substitutions on this phenyl ring can influence the overall conformation of the molecule and contribute to interactions with the target kinase.[5]

The logical flow from this precursor to an active inhibitor is visualized in the following workflow:

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments are necessary to elucidate and confirm the mechanism of action of novel derivatives synthesized from 4-Chloro-6-fluoro-2-phenylquinazoline.

In Vitro Anti-proliferative Activity

The initial assessment of a compound's biological activity is typically a cell-based assay to determine its effect on the proliferation of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., A549, H1975 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., gefitinib) in cell culture medium. Add the compounds to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

| Compound | A549 IC₅₀ (µM) | H1975 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Derivative X | 1.5 | 0.8 | 5.2 |

| Gefitinib | 0.5 | 0.1 | 10.8 |

Table 1: Representative anti-proliferative activity data for a hypothetical 4-anilino-6-fluoro-2-phenylquinazoline derivative (Derivative X) compared to a known EGFR inhibitor.

Kinase Inhibition Assay

To confirm that the anti-proliferative activity is due to the inhibition of a specific kinase, a direct enzyme inhibition assay is performed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| Derivative X | 5.2 | 850 |

| Gefitinib | 2.0 | >10,000 |

Table 2: Representative kinase inhibition data for Derivative X, demonstrating selectivity for EGFR over VEGFR-2.

Cellular Mechanism of Action: Western Blot Analysis

To demonstrate that the compound inhibits the target kinase within a cellular context, western blotting can be used to assess the phosphorylation status of the kinase and its downstream effectors.

Protocol: Western Blot for Phospho-EGFR

-

Cell Lysis: Treat cancer cells (e.g., A549) with the test compound for a defined period, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, which should decrease in a dose-dependent manner with compound treatment.

Conclusion and Future Directions

4-Chloro-6-fluoro-2-phenylquinazoline is a highly valuable building block in the design and synthesis of potent kinase inhibitors. Its chemical features allow for the facile creation of diverse libraries of compounds, particularly 4-anilinoquinazoline derivatives. The anticipated mechanism of action of these derivatives is the competitive inhibition of ATP binding to protein kinases, leading to the suppression of oncogenic signaling pathways. The experimental workflows outlined in this guide provide a robust framework for validating the biological activity and elucidating the precise mechanism of action of novel compounds derived from this versatile scaffold. Future research will likely focus on generating derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and overcome mechanisms of drug resistance.

References

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

-

Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. [Link]

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-2-phenylquinazoline

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-6-fluoro-2-phenylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not consolidated in the public domain, this document, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a robust, predictive framework for its characterization. By synthesizing data from structurally analogous compounds and applying first-principle spectroscopic theories, this guide serves as an essential resource for researchers, enabling them to anticipate, interpret, and validate the structural integrity of this important synthetic intermediate. Detailed experimental protocols and an integrated workflow for structural elucidation are also presented to ensure methodological rigor.

Introduction: The Quinazoline Scaffold and the Need for Rigorous Characterization

Quinazoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. The specific analogue, 4-Chloro-6-fluoro-2-phenylquinazoline, combines several key structural features: a reactive chloro group at the 4-position, a fluorine atom at the 6-position for modulating electronic properties and metabolic stability, and a phenyl group at the 2-position. These features make it a versatile intermediate for synthesizing novel drug candidates.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to biological activity and safety. Spectroscopic techniques—NMR, IR, and MS—are the cornerstones of this process. Each method provides a unique and complementary piece of the structural puzzle. This guide explains the causality behind the expected spectroscopic signatures of 4-Chloro-6-fluoro-2-phenylquinazoline, moving beyond simple data reporting to provide a deeper understanding of how its molecular architecture translates into its spectral fingerprint. This predictive approach is invaluable for synthetic chemists seeking to confirm the identity of their target molecule and for analytical scientists developing quality control methods.

Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic data for 4-Chloro-6-fluoro-2-phenylquinazoline. These predictions are derived from established substituent effects, database-driven prediction tools, and experimental data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum will reveal the disposition of all hydrogen atoms. The aromatic region (typically 7.0-9.0 ppm) will be complex due to the presence of two distinct aromatic rings and spin-spin coupling between protons and the fluorine atom.

Causality and Predictions:

-

Phenyl Protons (H-2' to H-6'): The protons on the C-2 phenyl ring will appear as multiplets. The ortho-protons (H-2', H-6') will be the most downfield due to their proximity to the electron-withdrawing quinazoline ring system.

-

Quinazoline Protons (H-5, H-7, H-8):

-

H-5: This proton is ortho to the fluorine at C-6 and will appear as a doublet of doublets due to coupling with both H-7 (³JHH, ortho coupling) and the fluorine atom (³JHF, ortho coupling).

-

H-7: This proton is meta to the fluorine and ortho to H-8. It will likely appear as a doublet of doublets, coupled to H-8 (³JHH) and the fluorine (⁴JHF, meta coupling).

-

H-8: This proton is para to the fluorine and ortho to H-7. It will appear as a doublet of doublets, coupled to H-7 (³JHH) and the fluorine (⁵JHF, para coupling), though the para H-F coupling may be small and not fully resolved.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2', H-6' | 8.5 - 8.7 | m | - |

| H-3', H-4', H-5' | 7.5 - 7.7 | m | - |

| H-8 | 8.2 - 8.4 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2.0 |

| H-5 | 7.9 - 8.1 | dd | ³JHH ≈ 9.0, ³JHF ≈ 8.5 |

| H-7 | 7.6 - 7.8 | ddd | ³JHH ≈ 9.0, ³JHH ≈ 2.5, ⁴JHF ≈ 5.0 |

The ¹³C NMR spectrum will show distinct signals for all 14 carbon atoms. The key feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling), which is diagnostic.[1]

Causality and Predictions:

-

C-F Coupling: The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two bonds away (C-5, C-7) will show smaller ²JCF couplings (≈ 20-25 Hz), and carbons further away will show progressively smaller couplings.[2]

-

Chemical Shifts: Carbons bonded to electronegative atoms (C-2, C-4, C-6) will be significantly downfield. C-4, bonded to chlorine, and C-2, bonded to two nitrogen atoms, are expected at high chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-2 | 160 - 162 | ~⁴JCF ≈ 3 |

| C-4 | 155 - 157 | ~⁴JCF ≈ 4 |

| C-4a | 120 - 122 | ~³JCF ≈ 8 |

| C-5 | 128 - 130 | ~²JCF ≈ 25 |

| C-6 | 162 - 164 (d) | ¹JCF ≈ 255 |

| C-7 | 115 - 117 (d) | ²JCF ≈ 22 |

| C-8 | 125 - 127 | ~³JCF ≈ 9 |

| C-8a | 150 - 152 | ~²JCF ≈ 15 |

| C-1' | 136 - 138 | - |

| C-2', C-6' | 128 - 130 | - |

| C-3', C-5' | 129 - 131 | - |

| C-4' | 132 - 134 | - |

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at C-6.

Causality and Predictions:

-

The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. For a fluoroquinazoline, the shift is expected in the typical aryl-fluoride range.[3] The signal will be split by the neighboring protons (H-5 and H-7). The reference standard for ¹⁹F NMR is typically CFCl₃.[4]

-

Predicted Chemical Shift: δ ≈ -110 to -118 ppm (relative to CFCl₃).

-

Predicted Multiplicity: A doublet of doublets (dd) due to coupling with H-5 and H-7.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Causality and Predictions:

-

The spectrum will be dominated by absorptions from the aromatic quinazoline and phenyl rings.

-

C=N and C=C Stretching: The quinazoline core contains multiple C=N and C=C bonds, which will give rise to a series of sharp absorptions in the 1620-1450 cm⁻¹ region.

-

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond stretch is expected in the 1250-1100 cm⁻¹ region.

-

C-Cl Stretching: A medium to strong absorption for the aryl C-Cl bond is expected in the 1100-800 cm⁻¹ range.

-

Ar-H Stretching: C-H stretching vibrations from the aromatic rings will appear as a group of weaker bands just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1620 - 1580 | Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 1100 - 800 | Strong |

| Aromatic C-H Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure from fragmentation patterns.

Causality and Predictions:

-

Molecular Formula: C₁₄H₈ClFN₂

-

Exact Mass: 258.0360

-

Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z 258.0360 (for the ³⁵Cl isotope).

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. Two peaks will be observed for the molecular ion: M⁺ at m/z 258 and M+2 at m/z 260, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[5][6]

-

Fragmentation: The quinazoline ring is relatively stable, but predictable fragmentation pathways exist. A primary fragmentation would be the loss of the chlorine radical (Cl•) from the molecular ion, leading to a significant peak at m/z 223. Further fragmentation of the quinazoline core often involves the sequential loss of two molecules of HCN.[7]

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Chloro-6-fluoro-2-phenylquinazoline.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 15-25 mg may be required to achieve a good signal-to-noise ratio in a reasonable time.[9]

-

Preparation: Weigh the sample accurately into a clean, dry vial. Add the solvent and gently agitate (vortex or sonicate) until the sample is fully dissolved.

-

Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] This removes any particulate matter that can degrade spectral quality.

-

Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm.[11]

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR in organic solvents for chemical shift calibration to 0.00 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique for solid samples, requiring minimal preparation.[12][13]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to apply firm, even contact between the sample and the crystal. Good contact is crucial for a high-quality spectrum.[14]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with an electrospray ionization (ESI) source is ideal for confirming the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

MS Conditions (ESI Positive Mode):

-

Ionization Mode: ESI positive (+) to detect the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the specific instrument manufacturer's guidelines.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Look for the [M+H]⁺ ion (expected at m/z 259.0438) and confirm the characteristic 3:1 isotopic pattern for chlorine at m/z 259/261.

Integrated Workflow for Structural Elucidation

The confirmation of the structure of 4-Chloro-6-fluoro-2-phenylquinazoline is not achieved by a single technique but by the logical integration of all spectroscopic data.[15][16] This workflow ensures a self-validating system where each piece of data corroborates the others.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. colorado.edu [colorado.edu]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. depts.washington.edu [depts.washington.edu]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. mt.com [mt.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. scribd.com [scribd.com]

- 16. izvolitve.ijs.si [izvolitve.ijs.si]

In Vitro Evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive technical framework for the in vitro evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline, a synthetic heterocyclic compound belonging to the quinazoline class. Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as potent anti-cancer agents.[1] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[2] This document outlines a logical, multi-faceted approach to characterizing the biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline, with a focus on its potential as an anti-proliferative agent. The methodologies described herein are designed to establish a robust preclinical dataset, elucidating the compound's cytotoxic profile, mechanism of action, and potential molecular targets.

Foundational Cytotoxicity Screening: The Gateway to Biological Activity

The initial step in evaluating any novel compound is to determine its cytotoxic potential across a panel of relevant human cancer cell lines. This foundational screen provides critical information on the compound's potency and selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Table 1: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |

| HCT-116 | Colorectal Carcinoma | Wild-type p53 |

| A549 | Lung Carcinoma | EGFR wild-type |

| NCI-H1975 | Lung Carcinoma | EGFR L858R/T790M mutant |

| HepG2 | Hepatocellular Carcinoma | Well-differentiated |

| WRL-68 | Normal Liver Cell Line | To assess general cytotoxicity |

The inclusion of both cancerous and non-cancerous cell lines is crucial for a preliminary assessment of the compound's therapeutic index.[5]

Experimental Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-Chloro-6-fluoro-2-phenylquinazoline (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

A promising IC₅₀ value warrants a deeper investigation into the compound's mechanism of action. Quinazoline derivatives frequently exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival.[1]

Kinase Inhibition Profile: A Primary Hypothesis

Given the prevalence of kinase inhibition among quinazoline-based anti-cancer drugs, a primary hypothesis is that 4-Chloro-6-fluoro-2-phenylquinazoline may target one or more protein kinases.[6][7] The epidermal growth factor receptor (EGFR) is a common target for this class of compounds.[6][8][9]

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis: Unraveling Effects on Cell Division

Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[10] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with 4-Chloro-6-fluoro-2-phenylquinazoline at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis: Assessing Programmed Cell Death

A key hallmark of many effective anti-cancer agents is their ability to induce apoptosis, or programmed cell death.[2][10] This can be assessed through various methods, including Annexin V/PI staining and Western blot analysis of apoptotic markers.

Caption: Potential signaling pathway for apoptosis induction.

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Tubulin Polymerization Inhibition: An Alternative Mechanism

Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] If cell cycle analysis indicates a G2/M arrest, a tubulin polymerization assay is a logical next step.

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.

-

Compound Addition: Add 4-Chloro-6-fluoro-2-phenylquinazoline at various concentrations. Include positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.[10]

-

Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C and monitor the change in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization.

Molecular Docking: In Silico Target Validation

Molecular docking studies can provide valuable insights into the potential binding mode of 4-Chloro-6-fluoro-2-phenylquinazoline with its putative target, such as the ATP-binding site of EGFR.[4][6] These computational analyses can help to rationalize the observed biological activity and guide further structural optimization.

Conclusion

The in vitro evaluation of 4-Chloro-6-fluoro-2-phenylquinazoline requires a systematic and multi-pronged approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The protocols and workflows outlined in this guide provide a robust framework for this evaluation, enabling the identification of its therapeutic potential and laying the groundwork for further preclinical and in vivo studies.

References

- BenchChem. Application of Quinazoline Derivatives in Anti-Proliferative Assays.

- ResearchGate. In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.

-

Al-Ostath, A., et al. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. 2020-10-18. Available from: [Link]

-

Zhang, W., et al. Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. 2017-04-01. Available from: [Link]

-

Wang, Y., et al. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

-

Gonçalves, M., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

-

Al-Warhi, T., et al. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. 2022-09-01. Available from: [Link]

-

Wang, Y., et al. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

-

Wang, C., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available from: [Link]

-

Cilibrizzi, A., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available from: [Link]

-

Scott, D., et al. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Available from: [Link]

-

Gaji, R., et al. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. 2022-12-08. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 4-Chloro-6-fluoro-2-phenylquinazoline core, a privileged scaffold for the development of potent kinase inhibitors. By dissecting the roles of the individual substituents—the 4-chloro, 6-fluoro, and 2-phenyl groups—and exploring the impact of modifications, particularly at the 4-position, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, the causal relationships between structural features and biological activity, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Kinase Inhibition

Quinazoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This bicyclic heterocyclic aromatic compound, formed by the fusion of a benzene ring and a pyrimidine ring, serves as the core structure for numerous FDA-approved drugs, particularly in the realm of oncology.[2] The therapeutic success of quinazoline-based drugs like Gefitinib, Erlotinib, and Lapatinib validates the significance of this framework in modulating critical cancer-related signaling pathways, most notably those driven by protein kinases.[2]

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline scaffold has proven to be a particularly effective ATP-competitive inhibitor of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

This guide focuses on the specific structure of 4-Chloro-6-fluoro-2-phenylquinazoline, a scaffold that combines several key features known to influence kinase inhibitory activity. Understanding the intricate interplay between these structural elements is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for 4-Chloro-6-fluoro-2-phenylquinazoline and its Derivatives

The synthesis of the 4-Chloro-6-fluoro-2-phenylquinazoline core and its subsequent derivatization is a well-established process in medicinal chemistry. The general approach involves the construction of the quinazolinone ring system followed by chlorination at the 4-position.

Synthesis of the 2-Phenyl-6-fluoroquinazolin-4(3H)-one Intermediate

A common synthetic route starts with a substituted anthranilic acid. For the target scaffold, 2-amino-5-fluorobenzoic acid is a suitable starting material. This is typically reacted with benzonitrile in the presence of a catalyst or via a multi-step process involving the formation of an N-benzoyl intermediate followed by cyclization.

Chlorination at the 4-Position

The resulting 2-phenyl-6-fluoroquinazolin-4(3H)-one is then subjected to chlorination to introduce the reactive chloro group at the 4-position. This is a crucial step as the 4-chloro substituent serves as a versatile handle for introducing various nucleophiles, most commonly anilines, to generate a library of 4-anilinoquinazoline derivatives. Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Derivatization at the 4-Position: Synthesis of 4-Anilinoquinazolines

The 4-chloro group is highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of substituted anilines to explore the SAR at this position. The reaction is typically carried out by heating the 4-chloro-6-fluoro-2-phenylquinazoline with the desired aniline in a suitable solvent, such as isopropanol or ethanol, often in the presence of a catalytic amount of acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Chloro-6-fluoro-2-phenylquinazoline derivatives is profoundly influenced by the nature and position of substituents on the quinazoline and phenyl rings. The following sections dissect the contribution of each key structural feature.

The Significance of the 4-Anilino Moiety

For kinase inhibition, the 4-chloro group is most often a precursor to a 4-anilino substitution. The aniline moiety is critical for high-affinity binding to the ATP-binding pocket of many kinases. The nitrogen atom of the anilino group typically forms a key hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain. The phenyl ring of the aniline projects into a hydrophobic pocket, and its substitution pattern can significantly impact both potency and selectivity.

The Role of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the quinazoline ring is a common strategy in the design of kinase inhibitors. The high electronegativity and small size of fluorine can lead to several beneficial effects:

-

Enhanced Binding Affinity: The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions with the protein target.

-

Modulation of Physicochemical Properties: Fluorine substitution can increase metabolic stability by blocking potential sites of metabolism. It can also influence the pKa of the quinazoline nitrogen atoms, which can affect cell permeability and overall pharmacokinetic properties.

-

Improved Selectivity: The specific placement of a fluorine atom can introduce steric or electronic constraints that favor binding to the desired kinase over other off-target kinases.

The Influence of the 2-Phenyl Group

The 2-phenyl group on the quinazoline scaffold also plays a significant role in determining the biological activity of these compounds. This substituent can influence the overall shape and electronics of the molecule, which can in turn affect its interaction with the target kinase. Modifications to the phenyl ring, such as the introduction of various substituents, can be used to fine-tune the compound's properties. For example, the presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can modulate the electronic character of the quinazoline core and influence binding affinity.

The Impact of the 4-Chloro Group

While often a synthetic intermediate, the 4-chloro group itself can contribute to biological activity. In some cases, compounds retaining the 4-chloro substituent have demonstrated significant biological effects. However, its primary role in the context of kinase inhibitors is as a leaving group for the introduction of the crucial 4-anilino moiety.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activities of a series of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, highlighting the impact of various substitutions. While a complete dataset for the exact 4-Chloro-6-fluoro-2-phenylquinazoline scaffold is not available in a single study, the data from related analogs provides valuable insights into the SAR.

| Compound ID | 4-Anilino Substitution | 6-Substitution | 2-Substitution | Target Kinase | IC₅₀ (µM) | Reference |

| 1 | 3-Ethynyl-4-methoxyaniline | H | Phenyl | EGFR | 0.03 | [5] |

| 2 | 3-Chloro-4-fluoroaniline | Amino | H | MERS-CoV | 0.157 | [6] |

| 3 | 3-Bromoaniline | 7-Morpholino | H | EGFR | 1.78 | [7] |

| 4 | H | Fluoro | Phenyl | - | - | - |

| 5 | 3-Iodoaniline | 7-Methoxy | Imidazole-carboxaldehyde | EGFR | 3 | [8] |

| 6 | H | Fluoro | H | Anticancer (HeLa) | 4.97 | [4] |

| 7 | H | Fluoro | H | Anticancer (BGC823) | 8.32 | [9] |

| 8 | H | H | H | VEGFR-2 | 5.49 | [8] |

Note: This table is a compilation of data from various sources on related quinazoline derivatives to illustrate general SAR trends. The specific activity of the 4-Chloro-6-fluoro-2-phenylquinazoline core will be dependent on the nature of the 4-substituent.

Biological Target and Signaling Pathway

Derivatives of the 4-anilino-2-phenylquinazoline scaffold are well-documented inhibitors of receptor tyrosine kinases (RTKs), with EGFR and VEGFR-2 being prominent targets.[3][4] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[7]

Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and plays a crucial role in angiogenesis, the formation of new blood vessels.[8] Similar to EGFR, ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that are essential for tumor growth and metastasis.

Experimental Protocols

The evaluation of novel quinazoline derivatives requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis and biological characterization of these compounds.

General Synthetic Protocol for 4-Anilino-6-fluoro-2-phenylquinazolines

Step 1: Synthesis of 2-Phenyl-6-fluoroquinazolin-4(3H)-one

-

To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-benzoyl intermediate is then cyclized by heating in formamide or by treatment with a dehydrating agent.

Step 2: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline

-

Suspend the 2-phenyl-6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 4-Anilino-6-fluoro-2-phenylquinazoline Derivatives

-

Dissolve 4-chloro-6-fluoro-2-phenylquinazoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent (e.g., isopropanol).

-

Add a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., hexane) to afford the purified product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC₅₀ of a compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In each well of the assay plate, add the assay buffer, the kinase, and the substrate.

-

Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: A typical workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 4-Chloro-6-fluoro-2-phenylquinazoline scaffold represents a highly versatile and potent core for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 4-anilino moiety, the 6-fluoro substituent, and the 2-phenyl group in dictating the biological activity of these compounds. The facile synthesis and derivatization of this scaffold provide a robust platform for the generation of extensive compound libraries for screening against a wide range of kinase targets.

Future research in this area will likely focus on:

-

Improving Selectivity: The development of more selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. This can be achieved through the strategic modification of the substitution patterns on both the quinazoline and the 4-anilino rings.

-

Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of novel quinazoline derivatives that can effectively inhibit drug-resistant mutant kinases is an active area of research.

-

Exploring Novel Targets: While EGFR and VEGFR are well-established targets, the versatility of the quinazoline scaffold makes it a promising starting point for the discovery of inhibitors against other kinase families implicated in disease.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to innovate and develop the next generation of quinazoline-based therapeutics with enhanced efficacy and safety profiles.

References

- Quinazoline derivative compound (11d)

- Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-prolifer

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv

- 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.

- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect.

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[ g]quinazoline Deriv

- IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.

- Quinazoline derivatives: synthesis and bioactivities. PMC.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.

- Synthesis and anticancer activity of 4-aminoquinazoline derivatives.

- Synthesis of 4-aminoquinazoline derivatives.

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.

- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [18F]-N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Chloro-6-fluoro-2-phenylquinazoline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a diverse range of biological targets.[1][2] This technical guide focuses on a specific, promising derivative, 4-Chloro-6-fluoro-2-phenylquinazoline, and delineates a strategic approach to identifying and validating its potential therapeutic targets. As a senior application scientist, this document moves beyond a mere listing of possibilities, providing the causal logic behind experimental choices and self-validating protocols to ensure scientific rigor. We will explore the most probable target classes for this molecule, including receptor tyrosine kinases and other key enzymes implicated in oncogenesis, and provide detailed methodologies for their investigation.

Introduction: The Quinazoline Core in Modern Drug Discovery

Quinazoline derivatives have a rich history in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved for cancer therapy, primarily functioning as protein kinase inhibitors.[3][4][5] The core structure of 4-Chloro-6-fluoro-2-phenylquinazoline, with its phenyl group at the 2-position and a reactive chloro group at the 4-position, makes it an ideal candidate for targeted drug development. The fluorine at the 6-position can further enhance binding affinity and metabolic stability. This guide will provide a comprehensive exploration of its potential therapeutic targets, grounded in the established pharmacology of related compounds.

Prime Therapeutic Target Class: Receptor Tyrosine Kinases (RTKs)

The most extensively documented therapeutic application of 4-anilinoquinazolines is the inhibition of receptor tyrosine kinases (RTKs).[6][7] RTKs are critical cell surface receptors that, upon activation, trigger intracellular signaling cascades controlling cell proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers.

Rationale for Targeting RTKs

Key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently overexpressed or mutated in malignant tumors, leading to uncontrolled cell growth and angiogenesis.[5][6] The 4-anilinoquinazoline scaffold has been shown to be a potent inhibitor of several RTKs, including EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[6] The 2-phenyl group and 6-halo substitution in the quinazoline ring have been associated with increased antiproliferative action.[6]

Proposed Signaling Pathway Involvement

The binding of a ligand (e.g., EGF to EGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for downstream signaling proteins, activating pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. 4-Chloro-6-fluoro-2-phenylquinazoline is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase activity of the RTK and thereby inhibiting these downstream signals.

Caption: Hypothesized inhibition of RTK signaling by 4-Chloro-6-fluoro-2-phenylquinazoline.

Experimental Validation Workflow

A multi-step, self-validating approach is crucial to confirm RTK inhibition.

Caption: Experimental workflow for validating RTK inhibition.

-

Objective: To determine the direct inhibitory effect of 4-Chloro-6-fluoro-2-phenylquinazoline on the kinase activity of specific RTKs (e.g., EGFR, VEGFR-2) and to calculate its IC50 value.

-

Protocol:

-

Recombinant human RTK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

A serial dilution of 4-Chloro-6-fluoro-2-phenylquinazoline (or a positive control like gefitinib) is added to the reaction wells.

-

The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay, ELISA, or radiometric assay).

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

-

-

Objective: To confirm that the compound inhibits RTK phosphorylation and downstream signaling pathways in a cellular context.

-

Protocol (Western Blot):

-

Culture a cancer cell line known to overexpress the target RTK (e.g., A549 for EGFR).

-

Serum-starve the cells to reduce basal RTK activity.

-

Pre-treat the cells with varying concentrations of 4-Chloro-6-fluoro-2-phenylquinazoline for 1-2 hours.

-

Stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (5-15 minutes) to induce RTK phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the RTK (e.g., p-EGFR), total RTK, phosphorylated downstream effectors (p-AKT, p-ERK), and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence. A dose-dependent decrease in the phosphorylation of the RTK and its downstream targets will validate cellular target engagement.

-

-

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

-

Protocol (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-Chloro-6-fluoro-2-phenylquinazoline for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[8]

-

Secondary Target Class: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Rationale for Targeting Aurora Kinases

Dysfunction of Aurora kinases can lead to chromosomal instability, a key feature of cancer cells.[9] A study on a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated its potential as a selective Aurora A kinase inhibitor, leading to cell cycle arrest and apoptosis.[9][10] This suggests that the fluoroquinazoline scaffold is amenable to binding the active site of Aurora kinases.

Proposed Mechanism of Action

Inhibition of Aurora A kinase can disrupt centrosome maturation and spindle assembly, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[9]

Caption: Proposed mechanism of Aurora A kinase inhibition leading to apoptosis.

Experimental Validation

The validation workflow for Aurora kinase inhibition is similar to that for RTKs, with specific assays tailored to cell cycle analysis.

| Experimental Step | Objective | Methodology | Expected Outcome |

| 1. In Vitro Kinase Assay | Determine direct inhibitory activity against Aurora A, B, and C. | Luminescence-based kinase assay with recombinant Aurora kinases. | IC50 values indicating potency and selectivity. |

| 2. Cell Cycle Analysis | Assess the effect on cell cycle progression. | Flow cytometry of propidium iodide-stained cells. | Accumulation of cells in the G2/M phase.[9] |

| 3. Apoptosis Assay | Quantify the induction of apoptosis. | Annexin V/PI staining followed by flow cytometry. | Increased percentage of apoptotic cells.[9] |

-

Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells) with 4-Chloro-6-fluoro-2-phenylquinazoline at its IC50 concentration for 24-48 hours.[9]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Other Potential Therapeutic Targets

The versatility of the quinazoline scaffold suggests that 4-Chloro-6-fluoro-2-phenylquinazoline may interact with other important cancer-related targets.[11]

Poly(ADP-ribose) Polymerase (PARP)

-

Rationale: PARP enzymes are crucial for DNA single-strand break repair.[12] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP can lead to "synthetic lethality" and cell death.[12] While the core structure differs slightly, studies on 4-hydroxyquinazoline derivatives have shown potent PARP inhibition.[12]

-

Validation: A PARP activity assay (e.g., a colorimetric or fluorescent assay measuring the incorporation of NAD+ into a histone substrate) can be used for initial screening. This can be followed by cellular assays to detect markers of DNA damage and PARP inhibition, such as the accumulation of γH2AX foci.[12]

Tubulin Polymerization

-

Rationale: Some 4-anilinoquinazoline derivatives act as vascular disrupting agents and tubulin polymerization inhibitors, leading to apoptosis.[6] The microtubule network formed by tubulin polymerization is essential for mitosis, making it a well-established anticancer target.

-

Validation: An in vitro tubulin polymerization assay can be performed using purified tubulin. The effect of the compound on the microtubule network in cells can be visualized by immunofluorescence microscopy using an anti-tubulin antibody.

Conclusion and Future Directions

4-Chloro-6-fluoro-2-phenylquinazoline represents a promising chemical entity with significant therapeutic potential, particularly in oncology. The evidence strongly suggests that its primary targets are likely to be within the protein kinase family, specifically RTKs and Aurora kinases. The experimental workflows detailed in this guide provide a robust, step-by-step framework for validating these targets, from initial biochemical screening to cellular and, ultimately, in vivo efficacy studies. Further investigations could also explore its potential as a PARP or tubulin polymerization inhibitor. A thorough understanding of its mechanism of action through these rigorous validation studies will be paramount in advancing this compound through the drug discovery pipeline.

References

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sanea, M. M., Al-Tamimi, A.-M. M., Al-Saghayer, M. A., Hassan, M. Z., Al-Anazi, M. R., Al-Jaber, N. A., & Abdel-Wahab, B. F. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(11), 4349. [Link]

-

de Oliveira, R. N., de Oliveira, L. C., da Silva, I. M. M., de Moraes, P. S., da Silva, A. C. G., de Oliveira, T. B., & da Silva, F. de C. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1400–1412. [Link]

-

Yang, H., Chen, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

-

Shaik, A., Shaik, S. P., Al-Balawi, F. A., Al-Dhfyan, A., Al-Harbi, M. T., Al-Malki, J. S., Al-Ghamdi, S. S., & Al-Ghamdi, H. A. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Gold, J., Beck, A., Park, J., Chen, Y., Hatcher, J. M., Kwiatkowski, N., Westover, K. D., Berndt, N., & Gray, N. S. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Al-Salama, H., Ghorab, M. M., Al-Ansary, G. H., El-Sayad, M. A., & Al-Said, M. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. Retrieved January 19, 2026, from [Link]

-

4-Chloro-2-phenylquinazoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. (2010). PubMed. Retrieved January 19, 2026, from [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. Retrieved January 19, 2026, from [Link]

-

exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Anticancer Properties of Quinazoline Derivatives

Preamble: The Quinazoline Scaffold - A Privileged Structure in Oncology

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonds and other interactions within the ATP-binding pockets of various kinases have established it as a cornerstone in the development of targeted cancer therapies.[3][4] Over the last two decades, more than twenty drugs featuring the quinazoline or quinazolinone core have received FDA approval for anticancer use, validating its immense therapeutic potential.[1][5] Prominent examples like Gefitinib and Erlotinib have revolutionized the treatment of non-small-cell lung carcinoma (NSCLC) by targeting the epidermal growth factor receptor (EGFR).[3][6]

This guide moves beyond a simple cataloging of compounds to provide a deep, mechanistic understanding of how these derivatives function and how their activity is robustly evaluated in a preclinical setting. We will explore the critical structure-activity relationships (SAR) that drive potency and selectivity, detail the self-validating experimental protocols used to confirm their mechanisms of action, and provide insights into the causal logic that underpins modern anticancer drug discovery.

Part 1: Core Mechanisms of Antitumor Action

Quinazoline derivatives exert their anticancer effects through several well-defined mechanisms. While kinase inhibition is the most prominent, their versatility extends to disrupting fundamental cellular processes like mitosis and inducing programmed cell death.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The most clinically successful application of the quinazoline scaffold is in the inhibition of RTKs, particularly EGFR and the Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7] These receptors are critical nodes in signaling pathways that control cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.[3][7]

Mechanism of Action: Competitive ATP Antagonism

Quinazoline-based inhibitors are typically Type I kinase inhibitors, functioning as ATP mimetics. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The 4-anilinoquinazoline moiety is a privileged structure for this purpose.[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase domain (e.g., with Met793 in EGFR).[3] This binding event blocks the catalytic function of the kinase, effectively shutting down the pro-tumorigenic signaling cascade.

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective EGFR inhibitors has been guided by extensive SAR studies.[3][7][8]

-

Quinazoline Core: The core scaffold is essential for hinge binding.

-

C4 Position: A substituted aniline group is critical for activity. The nature of substituents on this aniline ring dictates selectivity and potency.

-

C6 and C7 Positions: Introduction of small, solubilizing groups like methoxy (-OCH₃) enhances potency. This is a key feature in drugs like Gefitinib and Erlotinib.[9]

-

Covalent Inhibition: Second-generation inhibitors like Afatinib and Dacomitinib feature an electrophilic group (e.g., a Michael acceptor) at the C6 or C7 position. This group forms a covalent bond with a cysteine residue (Cys797) near the ATP pocket, leading to irreversible inhibition and overcoming certain forms of resistance.[3]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, a distinct class of quinazoline and quinazolinone derivatives functions by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[10][11][12][13] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Mechanism of Action: Colchicine-Site Binding